N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antitumor properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a dimethylamino group, a benzoxazole moiety, and a phenylacetamide segment, which are crucial for its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor activity. For instance, in a study involving various human lung cancer cell lines (A549, HCC827, and NCI-H358), the compound showed significant inhibition of cell proliferation:
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
A549 | 6.75 ± 0.19 | 2D Viability |
HCC827 | 6.26 ± 0.33 | 2D Viability |
NCI-H358 | 6.48 ± 0.11 | 2D Viability |
These results indicate that the compound has a strong inhibitory effect on cancer cell growth, particularly in two-dimensional assays which are often used to assess cytotoxicity and viability .
Cytotoxicity Studies
Cytotoxicity assessments are critical for understanding the safety profile of potential therapeutic agents. In studies involving normal human lung fibroblast cell line MRC-5, this compound exhibited cytotoxic effects at concentrations similar to those affecting cancer cells:
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
MRC-5 | 3.11 ± 0.26 | 2D Cytotoxicity |
This finding suggests that while the compound is effective against tumor cells, it also poses risks of toxicity to normal cells, necessitating further optimization of its chemical structure to enhance selectivity and reduce side effects .
The mechanisms underlying the antitumor effects of this compound are still under investigation. However, compounds with similar structures have been shown to interact with various cellular pathways:
- DNA Intercalation : Some derivatives may inhibit DNA synthesis by intercalating between base pairs.
- Protein Kinase Inhibition : Compounds like staurosporine act as protein kinase C inhibitors, which could suggest similar mechanisms for related compounds.
- Multi-Kinase Inhibition : The potential for multi-target action against various kinases involved in tumor progression has been noted in related studies .
Case Studies and Research Findings
Several case studies highlight the efficacy of benzoxazole derivatives in cancer treatment:
- Study on Lung Cancer : A series of benzoxazole derivatives were tested against lung cancer cell lines with promising results indicating that modifications in the benzoxazole structure can enhance antitumor activity.
- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor sizes and prolonged survival rates, reinforcing the need for clinical trials.
属性
IUPAC Name |
N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)12-16-15-11-14(8-9-17(15)23-20-16)19-18(22)10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMHPMRGXOGTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。